Cyclohexyl 2-oxopropanoate
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Overview
Description
It is a colorless liquid with a boiling point of 248.2°C at 760 mmHg and a density of 1.06 g/cm³ . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-oxopropanoate can be synthesized through the esterification of pyruvic acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of pyruvic acid and cyclohexanol into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the ester product from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: Cyclohexyl 2-hydroxypropanoate.
Substitution: Cyclohexyl 2-aminopropanoate or cyclohexyl 2-alkoxypropanoate.
Scientific Research Applications
Cyclohexyl 2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of cyclohexyl 2-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic reactions in biological systems, leading to the formation of active metabolites. These metabolites can interact with cellular components, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexyl 2-oxopropanoate can be compared with other similar compounds, such as:
Cyclohexyl acrylate: Similar in structure but differs in the presence of an acrylate group instead of an oxopropanoate group.
Cyclohexyl 2-hydroxypropanoate: A reduction product of this compound.
Cyclohexyl 2-aminopropanoate: A substitution product of this compound .
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
6963-43-5 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
cyclohexyl 2-oxopropanoate |
InChI |
InChI=1S/C9H14O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h8H,2-6H2,1H3 |
InChI Key |
WOWNVQQLMHCAFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OC1CCCCC1 |
Origin of Product |
United States |
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